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molecular formula C9H6BrNO B174115 3-Bromoquinolin-6-ol CAS No. 13669-57-3

3-Bromoquinolin-6-ol

Cat. No. B174115
M. Wt: 224.05 g/mol
InChI Key: IGCRMJVOMNKTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122672B2

Procedure details

3-Bromo-6-hydroxyquinoline (2.75 g) and cuprous chloride (9 g) in dry N-methylpyrrolidin-2-one (25 ml) were stirred and heated at 150° C. under an atmosphere of nitrogen for 2 hours. The dark red suspension was cooled to ambient temperature, poured into water then treated with sufficient aqueous ammonia to dissolve the solid material. The blue solution was taken to pH 5–6 with hydrochloric acid (2M) then ethyl acetate was added. The mixture was filtered and the insoluble solids washed with ethyl acetate. The organic component of the filtrate was separated and the aqueous phase was further extracted with ethyl acetate. The ethyl acetate fractions were combined, washed with brine, dried over magnesium sulphate then evaporated under reduced pressure to give a solid. The solid was fractionated by chromatography (silica; hexane/ethyl acetate, 2:1 by volume) to give 3-chloro-6-hydroxyquinoline as a pale yellow solid, 0.95 g. (M+ 179, 1×Cl). 1H NMR (CDCl3) δ: 7.06(1H, d); 7.35(1H, dd); 7.91(1H, d); 7.96(1H, d); 8.59(1H, d); 9.55(1H, s).
Quantity
2.75 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([OH:12])=[CH:7][CH:6]=2.O.N.[ClH:15]>CN1CCCC1=O.CCCCCC.C(OCC)(=O)C.C(OCC)(=O)C>[Cl:15][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([OH:12])=[CH:7][CH:6]=2 |f:5.6|

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
BrC=1C=NC2=CC=C(C=C2C1)O
Name
cuprous chloride
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dark red suspension was cooled to ambient temperature
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid material
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the insoluble solids washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic component of the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC2=CC=C(C=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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